1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine
Description
This compound features a piperazine core substituted with two distinct moieties:
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group: A halogenated pyridine derivative known for enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3OS/c1-10-2-7-25-13(10)15(24)23-5-3-22(4-6-23)14-12(17)8-11(9-21-14)16(18,19)20/h2,7-9H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSZMSVGRWTIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries. They are primarily used for the protection of crops from pests.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
The unique properties of the trifluoromethylpyridine moiety suggest that it may interact with various biochemical pathways, influencing the biological activities of the compound.
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 419.85 g/mol. Its structural features include a piperazine core substituted with a chlorinated pyridine and a thiophene moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may act on various biological pathways:
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar piperazine derivatives have shown selective inhibition of FAAH, an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous lipids like anandamide, which are associated with pain modulation and anti-inflammatory effects .
Pharmacological Effects
This compound has been studied for several pharmacological effects:
- Analgesic Properties : In preclinical models, FAAH inhibitors have demonstrated efficacy in reducing pain responses in various models, including thermal hyperalgesia and neuropathic pain .
- Anti-inflammatory Effects : Compounds that inhibit FAAH have been shown to reduce inflammation markers and improve conditions associated with chronic pain .
Study 1: FAAH Inhibition and Pain Relief
A study demonstrated that a related piperazine compound significantly reduced tactile allodynia in rat models of neuropathic pain. The compound acted by increasing the levels of endocannabinoids, leading to enhanced analgesic effects without significant side effects .
Study 2: In Vivo Efficacy
In another investigation, the administration of FAAH inhibitors resulted in decreased hyperalgesia in carrageenan-induced paw inflammation models. The results suggested that these compounds could be developed as broad-spectrum analgesics for clinical use .
Data Table: Comparative Analysis of Piperazine Derivatives
Scientific Research Applications
The compound's structure suggests potential activity in various biological pathways. Research indicates that it may possess:
- Antimicrobial Activity : The presence of the pyridine and piperazine moieties in the structure is associated with antimicrobial properties. Studies have shown that similar compounds exhibit significant inhibition against various bacterial strains, suggesting that this compound may also have similar effects .
- Antitumor Potential : Compounds containing piperazine rings have been investigated for their antitumor activities. Preliminary studies suggest that derivatives of this compound could inhibit cell proliferation in cancer cell lines, indicating a potential for development as an anticancer agent .
Synthesis and Derivatives
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine can be achieved through various methods, including:
- N-Alkylation Reactions : Utilizing piperazine derivatives and alkyl halides to form the desired piperazine ring.
- Carbonylation Techniques : Employing carbonylation reactions to introduce carbonyl groups into the thiophene moiety.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of related compounds, providing insights into the potential applications of this compound:
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 20 | |
| Compound C | C. albicans | 18 |
Table 2: Antitumor Activity Studies
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous piperazine derivatives, focusing on substituents, molecular properties, and reported bioactivities:
*Estimated based on molecular formula (C₁₇H₁₄ClF₃N₃OS).
Structural and Functional Insights
Substituent Effects on Bioactivity
Pyridine vs. Thiophene Acyl Groups :
Trifluoromethyl (CF₃) Groups :
Pharmacological Potential and Limitations
- Enzyme Inhibition : ML267 and NCT-502 demonstrate that pyridinylpiperazines are versatile scaffolds for targeting bacterial and human enzymes, respectively. The target compound’s thiophene acyl group may shift selectivity toward kinases or GPCRs.
- Toxicity Considerations : Chlorinated pyridine moieties (e.g., in CAS 303150-12-1) are associated with hepatotoxicity, necessitating structural optimization .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine?
The synthesis typically involves coupling the pyridine and thiophene moieties to the piperazine core. A standard approach uses carbodiimide-based coupling reagents (e.g., HOBt, TBTU) in anhydrous DMF with NEt₃ as a base. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine can react with 3-methylthiophene-2-carboxylic acid derivatives under peptide-coupling conditions . Key parameters include maintaining anhydrous conditions, controlling stoichiometry (1.2–1.5 equivalents of coupling reagent), and reaction times of 12–24 hours. Post-synthesis purification often employs column chromatography or recrystallization.
Q. How can the purity and structural integrity of the compound be validated?
Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
Q. What solvent systems are compatible with this compound during synthesis?
Polar aprotic solvents (DMF, DMSO) are preferred for coupling reactions due to their ability to dissolve both aromatic and heterocyclic intermediates. For purification, mixtures of ethyl acetate/hexane or dichloromethane/methanol are effective .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl, chloro) influence reactivity and biological activity?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent on the pyridine ring directs electrophilic substitution. Computational studies (e.g., DFT) suggest these groups reduce electron density at the pyridine N-atom, altering binding affinities to biological targets like kinases or GPCRs . Experimental validation via SAR studies involves synthesizing analogs with halogen substitutions and comparing IC₅₀ values in enzyme assays .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
- Contradiction in ¹H NMR Splitting Patterns : Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, thiophene protons may exhibit coupling with adjacent methyl groups, confirmed through NOESY .
- Ambiguous Mass Spectra : Cross-validate with isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl doublet) and compare fragmentation pathways with simulated spectra .
Q. How can reaction yields be improved for large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields by 15–20% .
- Catalytic Optimization : Screen alternative coupling agents (e.g., EDC/HCl vs. TBTU) and additives (e.g., DMAP) to minimize side reactions .
- Solvent-Free Conditions : For intermediates prone to hydrolysis, use neat reactions under inert atmospheres .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Tools like SwissADME or Schrödinger’s QikProp estimate logP (~3.5), aqueous solubility (LogS ≈ -4.5), and CYP450 inhibition. Molecular docking (AutoDock Vina) can model interactions with targets like the 5-HT₂A receptor, guided by the piperazine scaffold’s flexibility and thiophene’s π-π stacking potential .
Q. How do structural modifications affect stability under physiological conditions?
- pH Stability : Test degradation in buffers (pH 1–10) via HPLC. The trifluoromethyl group enhances stability in acidic conditions, while the thiophene carbonyl may hydrolyze in basic media .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C), critical for formulation studies .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses?
- Intermediate Characterization : Isolate and validate all intermediates (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) via melting point, TLC, and NMR before proceeding .
- Standardized Workup : Use fixed ratios of extraction solvents (e.g., 3:1 ethyl acetate/water) and drying agents (anhydrous Na₂SO₄) .
Q. How are reaction kinetics optimized for time-sensitive intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
